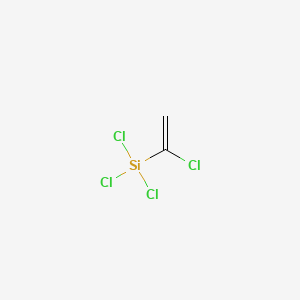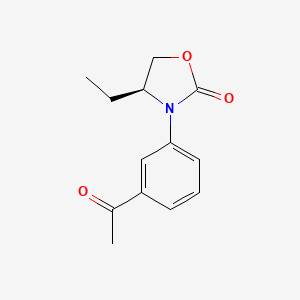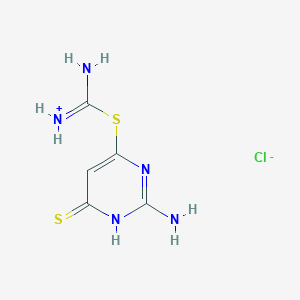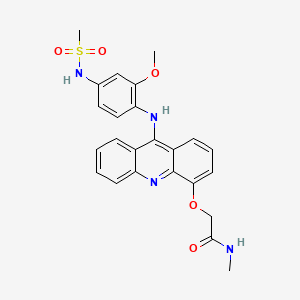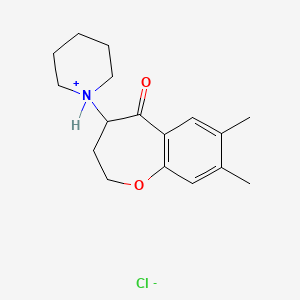
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) typically involves the reaction of 2-amino-4-chlorophenol with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into aminophenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Nitrophenols, Halogenated derivatives
Aplicaciones Científicas De Investigación
Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for separation and identification of compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
- Phenol, 2-amino-4-chloro-
- Phenol, 2-amino-4-bromo-
- Phenol, 2-amino-4-fluoro-
Comparison: Phenol, 2-amino-4-chloro-, hydrogen sulfate (ester) is unique due to the presence of the hydrogen sulfate ester group, which enhances its solubility and reactivity compared to its analogs. The chlorine substituent also imparts distinct electronic properties, influencing its chemical behavior and interactions .
Propiedades
Número CAS |
22332-20-3 |
|---|---|
Fórmula molecular |
C6H6ClNO4S |
Peso molecular |
223.63 g/mol |
Nombre IUPAC |
(2-amino-4-chlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H6ClNO4S/c7-4-1-2-6(5(8)3-4)12-13(9,10)11/h1-3H,8H2,(H,9,10,11) |
Clave InChI |
XHNFLGXQHAGECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


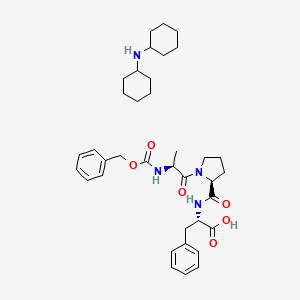
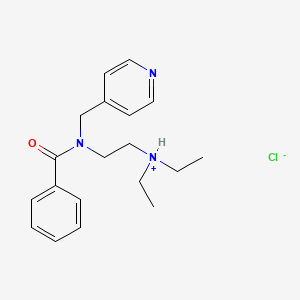
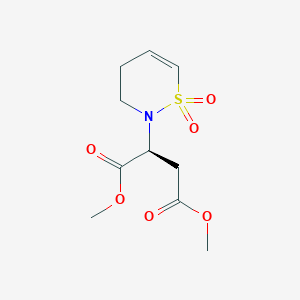
![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)
